Mntmpyp

Oxidative Stress Superoxide Dismutase Enzyme Mimetics

MnTMPyP (CAS 72924-08-4) is a cell-permeable manganese porphyrin complex offering a unique combination of potent SOD/catalase mimetic activity and peroxynitrite scavenging. Its superior potency (EC₅₀ of 8 µM vs. 15 µM for MnTBAP) and ability to restore nitrergic neurotransmission make it the reagent of choice for oxidative stress studies where simple substitution risks data irreproducibility. Ideal for dissecting ROS-specific signaling pathways and as a non-biological HRP substitute in analytical assays.

Molecular Formula C44H36MnN8+4
Molecular Weight 731.7 g/mol
CAS No. 72924-08-4
Cat. No. B1201985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMntmpyp
CAS72924-08-4
SynonymsMn(III) 5,10,15,20-tetrakis(N-methylpyridinium-2-yl)porphyrin
MnTM-2-PyP5+
MnTMPyP
Molecular FormulaC44H36MnN8+4
Molecular Weight731.7 g/mol
Structural Identifiers
SMILESCN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=C[N+](=CC=C9)C)C=C3)C=C1.[Mn+2]
InChIInChI=1S/C44H36N8.Mn/c1-49-23-17-29(18-24-49)41-33-9-13-37(45-33)43(31-7-5-21-51(3)27-31)39-15-11-35(47-39)42(30-19-25-50(2)26-20-30)36-12-16-40(48-36)44(38-14-10-34(41)46-38)32-8-6-22-52(4)28-32;/h5-28H,1-4H3;/q2*+2
InChIKeyPRZBRMHXDVOWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MnTMPyP (CAS 72924-08-4) Procurement Guide: Chemical Identity and Primary Research Use


MnTMPyP (Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin pentachloride; CAS 72924-08-4) is a synthetic, water-soluble, cationic metalloporphyrin complex with a molecular weight of 731.7 g/mol . It is widely used as a cell-permeable superoxide dismutase (SOD) and catalase mimetic , and it functions as a potent peroxynitrite scavenger . The compound's core utility in biomedical research is based on its ability to catalytically neutralize reactive oxygen and nitrogen species in both *in vitro* and *in vivo* models of oxidative stress, inflammation, and ischemia-reperfusion injury [1].

MnTMPyP (CAS 72924-08-4) Sourcing: Why Substitution with Other SOD Mimetics Can Compromise Experimental Outcomes


The class of SOD/catalase mimetics is highly heterogeneous in terms of metal center, ligand structure, and charge, leading to significant divergence in catalytic efficiency, cell permeability, and target specificity. MnTMPyP's unique combination of a manganese(III) center and four cationic 1-methyl-4-pyridyl substituents confers distinct biophysical and biochemical properties that are not replicated by other commonly used agents such as MnTBAP, FeTMPyP, EUK-134, or Tempol [1]. Direct functional comparisons reveal that these analogs exhibit marked differences in their ability to scavenge specific reactive species and to restore physiological functions in disease models, making simple substitution a high-risk practice for generating reproducible and interpretable data [2].

MnTMPyP (CAS 72924-08-4) Quantitative Differentiation Data vs. Closest Analogs


Superior SOD-like Catalytic Activity of MnTMPyP Compared to MnTBAP, Tempol, and Tiron in Cell-Free Assays

In a direct, head-to-head biochemical comparison, MnTMPyP demonstrated a higher potency than several other SOD mimetics in inhibiting superoxide-dependent reduction of cytochrome c. The rank order of potency was MnTMPyP > MnTBAP > Tempol ≈ Tiron > PTIYO. This quantitative ranking establishes MnTMPyP's superior catalytic efficiency for superoxide dismutation in a controlled, cell-free environment [1].

Oxidative Stress Superoxide Dismutase Enzyme Mimetics

Unique Functional Restoration of Nitrergic Neurotransmission by MnTMPyP Not Observed with MnTBAP or Tempol

In a functional assay using bovine retractor penis muscle, only MnTMPyP (at 10-300 µM) was able to restore nitrergic neurotransmission that had been abolished by oxidant stress. In stark contrast, other SOD mimetics including MnTBAP (0.1-100 µM), Tempol (10 µM-3 mM), PTIYO (1-300 µM), and Tiron (10 µM-10 mM) all failed to restore function, despite some possessing *in vitro* superoxide scavenging activity. This points to a unique functional efficacy of MnTMPyP that is not solely dependent on SOD activity [1].

Neurobiology Nitric Oxide Signaling Oxidative Stress

MnTMPyP Exhibits 1.9-fold Greater Protective Potency than MnTBAP Against H₂O₂-Mediated Endothelial Injury

In a study evaluating protection against hydrogen peroxide-mediated injury in endothelial cells, MnTMPyP displayed a markedly lower EC₅₀ compared to MnTBAP. Specifically, the EC₅₀ for MnTMPyP was 8 µM, whereas for MnTBAP it was 15 µM, indicating a nearly 2-fold higher potency [1].

Cardiovascular Biology Oxidative Stress Endothelial Dysfunction

MnTMPyP Provides Superior Protection Against β-Adrenergic Apoptosis Compared to EUK-134 in Cardiac Myocytes

In a model of β-adrenergic receptor-stimulated apoptosis in adult rat ventricular myocytes (ARVMs), treatment with MnTMPyP (10 µM) reduced apoptosis by 89±6%. In comparison, treatment with the SOD/catalase mimetic EUK-134 under the same conditions reduced apoptosis by 76±10%. This represents a notable quantitative advantage in cell protection [1].

Cardiology Apoptosis Oxidative Stress

MnTMPyP Reduces Superoxide but Enhances H₂O₂, a Contrasting Profile to EUK-134's Dual Scavenging Activity in Cancer Cells

A study in human breast cancer cells (MCF-7 and MDA-MB-231) revealed that the SOD mimetic MnTMPyP effectively reduced superoxide levels but paradoxically enhanced the formation of hydrogen peroxide (H₂O₂). In contrast, the SOD/catalase mimetic EUK-134 effectively reduced both superoxide and H₂O₂. This differential effect on ROS balance leads to distinct biological outcomes; for instance, EUK-134 attenuated cell adhesion and NF-κB activity, while MnTMPyP had no effect on adhesion and enhanced NF-κB activity [1].

Cancer Biology Reactive Oxygen Species Signaling

MnTMPyP Demonstrates High Peroxidase-Like Catalytic Activity, Reaching 84% of Horseradish Peroxidase (HRP) Efficiency

In a study of peroxidase-like activity using the oxidation of homovanillic acid, Mn-TMPyP exhibited 84% of the catalytic activity of horseradish peroxidase (HRP). Its activity was superior to that of its iron and cobalt analogs, with a rank order of Mn-TMPyP > Co-TMPyP > Fe-TMPyP [1].

Analytical Chemistry Enzymatic Assays Biosensors

MnTMPyP (CAS 72924-08-4) Application Scenarios Derived from Quantitative Differentiation


Investigating Nitrergic Neurotransmission and NO-Dependent Physiology in Ex Vivo Tissues

Based on its unique ability to restore nitrergic neurotransmission—a property not shared by MnTBAP or Tempol—MnTMPyP is the reagent of choice for studies examining the impact of oxidative stress on NO-dependent signaling in isolated tissue baths. This includes research on vascular, gastrointestinal, and genitourinary smooth muscle function [1].

Maximizing Protection Against Peroxide-Mediated Endothelial Injury in Cardiovascular Research

For *in vitro* models of endothelial dysfunction where maximal protection from H₂O₂ damage is required, MnTMPyP's superior potency (EC₅₀ of 8 µM vs. 15 µM for MnTBAP) makes it the most efficient tool. Its use enables lower working concentrations, minimizing potential solvent or off-target effects [2].

Selective Scavenging of Superoxide with Concomitant H₂O₂ Generation in Cancer Cell Signaling Studies

Researchers aiming to dissect the roles of specific ROS in cancer cell signaling should use MnTMPyP when a selective reduction in superoxide coupled with an increase in H₂O₂ is the desired experimental perturbation. This profile is in stark contrast to dual scavengers like EUK-134, allowing for the isolation of superoxide-specific vs. H₂O₂-specific pathways [3].

Development of Enzymatic Assays and Biosensors Requiring a Stable Peroxidase Substitute

In analytical chemistry applications, MnTMPyP's high peroxidase-like activity (84% of HRP) and superior performance over other metal-TMPyP complexes support its use as a synthetic, non-biological substitute for horseradish peroxidase. This is particularly relevant in assay formats where thermal stability or cost are limiting factors [4].

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